[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate
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Overview
Description
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate is a complex organic compound that features multiple functional groups, including a benzoxazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate typically involves multi-step organic synthesis. The process may start with the preparation of the benzoxazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution. The pyrimidine ring can be synthesized via cyclization reactions. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzoxazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may serve as a probe to study the interactions of its functional groups with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound could have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate: This compound is unique due to its specific combination of functional groups and ring structures.
Other Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring with different modifications.
Biological Activity
The compound [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate is a complex heterocyclic compound with significant pharmacological properties. This article delves into its biological activities, including its synthesis, structural characteristics, and various biological effects observed in research studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H27FN4O3 and a molecular weight of approximately 422.45 g/mol. Its structure features a piperidine ring and a benzoxazole moiety, which are known to contribute to its biological activity. The compound's unique configuration allows it to interact effectively with various biological targets.
Anticancer Properties
Recent studies have highlighted the cytotoxic potential of compounds containing benzoxazole derivatives. For instance, compounds similar to the one under investigation have shown significant activity against various cancer cell lines. In vitro studies reported that certain benzoxazole-containing compounds exhibited IC50 values ranging from 1.21 µM to 15.66 µM against human pancreatic adenocarcinoma and lung carcinoma cell lines .
Table 1: Cytotoxic Activity of Benzoxazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | DAN-G (Pancreatic) | 1.97 |
Compound B | A-427 (Lung) | 4.09 |
Compound C | LCLC-103H (Lung) | 1.21 |
Compound D | SISO (Cervical) | 6.29 |
Antipsychotic Effects
The compound is structurally related to antipsychotic drugs such as risperidone and paliperidone. These drugs are known to exert their effects by modulating dopamine and serotonin receptors in the brain. The presence of the piperidine ring in the structure suggests potential interactions with these neurotransmitter systems .
Anti-inflammatory and Analgesic Activities
Benzoxazole derivatives have been documented to exhibit anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds similar to the one have shown promise in reducing inflammation in animal models .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with dopamine D2 receptors and serotonin 5HT2A receptors.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
- Cytokine Inhibition : Suppression of inflammatory mediators through inhibition of NF-kB signaling pathways.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of a related compound on A-427 lung carcinoma cells, researchers observed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 4 µM. The study concluded that the compound induced apoptosis via caspase activation pathways.
Case Study 2: Neuropharmacological Evaluation
A neuropharmacological evaluation demonstrated that compounds structurally similar to the target molecule exhibited significant reductions in hyperactivity in rodent models, suggesting potential antipsychotic effects consistent with dopamine receptor antagonism.
Properties
Molecular Formula |
C41H61FN4O4 |
---|---|
Molecular Weight |
692.9 g/mol |
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate |
InChI |
InChI=1S/C41H61FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-38(47)49-36-19-18-26-46-40(36)43-31(2)34(41(46)48)25-29-45-27-23-32(24-28-45)39-35-22-21-33(42)30-37(35)50-44-39/h21-22,30,32,36H,3-20,23-29H2,1-2H3 |
InChI Key |
DAPAWMLLUHGJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Origin of Product |
United States |
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